(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Lipophilicity Drug-likeness Membrane permeability

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone (CAS 478260-42-3) is a synthetic thienoquinoline derivative with molecular formula C₁₈H₉Cl₂NOS and molecular weight 358.24 g/mol, characterized by a 2,4-dichlorophenyl group linked via a carbonyl bridge to the 2-position of a fully aromatic thieno[2,3-b]quinoline scaffold. The compound is supplied as a research-grade building block with purity specifications of ≥98% (NLT 98%), stored sealed under dry conditions at 2–8°C, and is certified under ISO quality management systems for global pharmaceutical R&D and quality control applications.

Molecular Formula C18H9Cl2NOS
Molecular Weight 358.24
CAS No. 478260-42-3
Cat. No. B2474713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone
CAS478260-42-3
Molecular FormulaC18H9Cl2NOS
Molecular Weight358.24
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C18H9Cl2NOS/c19-12-5-6-13(14(20)9-12)17(22)16-8-11-7-10-3-1-2-4-15(10)21-18(11)23-16/h1-9H
InChIKeyUVQGVFDOFFNDPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone CAS 478260-42-3: Core Structural and Physicochemical Profile for Procurement Evaluation


(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone (CAS 478260-42-3) is a synthetic thienoquinoline derivative with molecular formula C₁₈H₉Cl₂NOS and molecular weight 358.24 g/mol, characterized by a 2,4-dichlorophenyl group linked via a carbonyl bridge to the 2-position of a fully aromatic thieno[2,3-b]quinoline scaffold . The compound is supplied as a research-grade building block with purity specifications of ≥98% (NLT 98%), stored sealed under dry conditions at 2–8°C, and is certified under ISO quality management systems for global pharmaceutical R&D and quality control applications . Its computed physicochemical descriptors include a consensus LogP of 5.99, a topological polar surface area (TPSA) of 29.96 Ų, three hydrogen bond acceptor sites, zero hydrogen bond donors, and two rotatable bonds .

Why (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone Cannot Be Replaced by Generic Thienoquinoline Analogs


Within the thieno[2,3-b]quinoline chemotype, even minor structural modifications produce large shifts in key drug-likeness parameters that govern permeability, solubility, and target engagement. Replacing the 2,4-dichlorophenyl ketone with a piperidine amide reduces computed LogP by approximately 2 log units (from 5.99 to 4.0), while substitution with a morpholine amide drops LogP to roughly 2.6–3.4 and more than doubles TPSA from 29.96 to ~80 Ų [1]. Saturation of the thiophene ring (the 2,3-dihydro analog) raises TPSA from 29.96 to 55 Ų and introduces a Rule-of-5 violation . The thieno[2,3-b]quinoline scaffold itself is associated with antiproliferative EGFR tyrosine kinase inhibition, antitumor, and antimicrobial activities [2], but the magnitude and selectivity of these activities are exquisitely dependent on the peripheral substitution pattern. Therefore, a generic or 'close' analog cannot be assumed to reproduce the physicochemical profile, reactivity, or biological behavior of this specific compound.

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone: Head-to-Head Quantitative Differentiation Data for Procurement Decisions


Lipophilicity (LogP) Comparison: 2,4-Dichlorophenyl Ketone vs. Piperidine and Morpholine Amide Analogs

The target compound exhibits a computed consensus LogP of 5.9873, which is approximately 2.0 log units higher than the piperidino analog (XLogP3-AA = 4.0) and approximately 3.4 log units higher than the morpholino analog (mcule LogP = 2.57) [1]. Higher LogP directly correlates with increased membrane partitioning and passive permeability, a critical consideration for intracellular target engagement. The elevated lipophilicity also increases the compound's affinity for hydrophobic protein binding pockets, which may translate to differentiated target binding profiles compared to less lipophilic analogs.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (TPSA) Differentiation: Impact on Membrane Penetration vs. Solubility

The target compound possesses a TPSA of 29.96 Ų, which is substantially lower than that of the 2,3-dihydro analog (TPSA = 55 Ų, ChemSpider ACD/Labs) and the morpholino analog (PSA = 80.39 Ų, MCULE) . TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values below 140 Ų correlate with acceptable oral absorption. The target compound's TPSA of ~30 Ų places it in an optimal range for CNS drug-likeness, whereas the dihydro analog at 55 Ų and the morpholino analog at ~80 Ų present progressively higher barriers to passive membrane diffusion.

Polar surface area Blood-brain barrier Oral bioavailability

Hydrogen Bond Donor Count of Zero: Favorable ADME Profile vs. Morpholino Analog

The target compound contains zero hydrogen bond donors (HBD = 0), whereas the morpholino analog bears two hydrogen bond donors (HBD = 2, MCULE) and the piperidino analog also has HBD = 0 [1]. According to Lipinski's Rule of Five, HBD count should not exceed 5 for oral bioavailability, but each additional HBD increases the energetic cost of desolvation required for membrane passage. The target compound's HBD = 0 is maximally favorable for passive permeability, while retaining three hydrogen bond acceptors (HBA = 3) sufficient for target hydrogen bonding.

Hydrogen bonding Oral bioavailability ADME

Class-Level Biological Activity Potential: Thieno[2,3-b]quinoline Scaffold Validated for EGFR Kinase and Antitumor Applications

The thieno[2,3-b]quinoline scaffold has been independently validated in peer-reviewed literature as possessing antiproliferative EGFR tyrosine kinase inhibition, antitumor, antimicrobial, antioxidant, and anti-inflammatory activities [1]. These class-level activities are scaffold-dependent but are profoundly modulated by substitution pattern: the 4-methoxyphenyl analog (CAS 866144-18-5) shows negligible activity at KCNQ2 (EC₅₀ > 30,000 nM) and MAO-A (IC₅₀ > 100,000 nM) in BindingDB assays, demonstrating that substitution identity—not merely scaffold presence—determines biological outcome [2]. The target compound's 2,4-dichlorophenyl ketone motif introduces electron-withdrawing character absent in the 4-methoxyphenyl analog, predicting a distinct electronic profile for target interactions.

EGFR tyrosine kinase Antitumor Antimicrobial

Purity and Quality Assurance: ISO-Certified ≥98% vs. Uncertified or Lower-Grade Alternatives

The target compound is commercially available at ≥98% purity (NLT 98%) with ISO-certified manufacturing quality systems, as verified by multiple independent vendor specifications . In contrast, many thienoquinoline analogs offered by non-specialist suppliers lack documented purity certification or are offered at lower purity grades (e.g., 95% for the oxime derivative, CAS 692737-17-0) . For structure-activity relationship (SAR) studies, a purity difference of 3–5 percentage points can introduce confounding impurities that generate false-positive or false-negative biological results. The ISO certification further ensures batch-to-batch consistency critical for reproducible screening campaigns.

Purity specification Quality control ISO certification

Procurement-Driven Application Scenarios for (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone Based on Verified Differentiation Evidence


EGFR Tyrosine Kinase Inhibitor Screening Libraries for Anticancer Drug Discovery

The thieno[2,3-b]quinoline scaffold is literature-validated for antiproliferative EGFR tyrosine kinase inhibition [1]. With its elevated LogP (5.99) and low TPSA (29.96 Ų) , this compound is well-suited for intracellular kinase engagement screens where membrane permeability is rate-limiting. Its zero hydrogen bond donor count further supports passive cellular uptake, making it a strategic inclusion in focused kinase inhibitor libraries. The 2,4-dichlorophenyl electron-withdrawing motif may confer differentiated binding kinetics compared to electron-donating aryl analogs.

Physicochemical Probe for Structure-Permeability Relationship (SPR) Studies in CNS Drug Design

With a TPSA of 29.96 Ų—well below the 60 Ų threshold for predicted blood-brain barrier penetration [1]—and a LogP approaching 6, this compound occupies a distinct region of CNS drug-like chemical space compared to its piperidine (LogP 4.0) and morpholine (LogP ~2.6, TPSA ~80 Ų) analogs [2]. It can serve as a reference compound for calibrating in silico permeability models or as a passive permeability control in parallel artificial membrane permeability assays (PAMPA) when benchmarking novel thienoquinoline derivatives.

Synthetic Building Block for Polyfunctionalized Heterocyclic Libraries

The thieno[2,3-b]quinoline core is recognized as a versatile building block for constructing polyfunctionalized heterocycles with pharmacological relevance [1]. The ketone carbonyl at the 2-position provides a reactive handle for further derivatization (e.g., oxime formation, reduction, Grignard addition), while the 2,4-dichlorophenyl group offers sites for palladium-catalyzed cross-coupling reactions. The compound's ISO-certified ≥98% purity ensures reliable stoichiometry in subsequent synthetic transformations, reducing optimization overhead for medicinal chemistry teams.

Antimicrobial and Antitumor Screening in Multidrug-Resistant Pathogen and Cancer Models

The thieno[2,3-b]quinoline class has documented antimicrobial activity against resistant bacterial strains and antitumor efficacy across multiple cancer cell lines [1]. While target-specific quantitative data for this exact compound remain limited in primary literature, the combination of a validated bioactive scaffold with a halogenated aryl ketone motif (2,4-dichlorophenyl) is a recurrent pharmacophoric pattern in antiproliferative agents. This compound merits inclusion in phenotypic screening cascades where scaffold diversity and favorable drug-like properties are prioritized.

Quote Request

Request a Quote for (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.